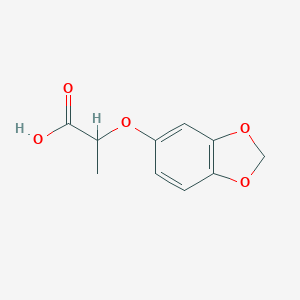

2-(1,3-Benzodioxol-5-yloxy)propanoic acid

描述

2-(1,3-Benzodioxol-5-yloxy)propanoic acid is an organic compound with the molecular formula C10H10O5 It is characterized by the presence of a benzodioxole ring attached to a propanoic acid moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-benzodioxol-5-yloxy)propanoic acid typically involves the reaction of 1,3-benzodioxole with a suitable propanoic acid derivative. One common method is the esterification of 1,3-benzodioxole with propanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for research and industrial applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The benzodioxole ring in this compound can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, nitro compounds, Lewis acids as catalysts.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated or nitrated benzodioxole derivatives.

科学研究应用

Medicinal Chemistry

Pharmacological Properties

Research indicates that compounds containing the benzodioxole moiety exhibit significant pharmacological activities. Specifically, 2-(1,3-benzodioxol-5-yloxy)propanoic acid has been investigated for its role in modulating various biological pathways. For instance, it has been shown to influence glucose homeostasis and apoptosis through its interaction with protein kinases and transcription factors .

Case Study: Anticancer Activity

A study highlighted the compound's ability to inhibit cancer cell proliferation. In vitro experiments demonstrated that it can induce apoptosis in breast cancer cells by disrupting the interaction between MUC1 and β-catenin, which is crucial for tumor growth . This suggests that this compound may serve as a lead compound for developing anticancer agents.

Biochemical Applications

Enzyme Regulation

The compound acts as a negative regulator of several key enzymes involved in metabolic pathways. For example, it phosphorylates glycogen synthase, influencing glycogen metabolism . Additionally, it has been implicated in the regulation of circadian rhythms and neuronal functions by modulating the activity of specific kinases .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties. Its ability to enhance neuronal polarity and axon outgrowth suggests potential applications in treating neurodegenerative diseases .

Material Science

Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with desirable properties. For instance, it can be incorporated into polymer matrices to enhance mechanical strength and thermal stability. Such materials could find applications in biomedical devices and drug delivery systems.

Data Table: Summary of Applications

作用机制

The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with various enzymes and receptors, potentially modulating their activity. The propanoic acid moiety may also contribute to the compound’s overall biological activity by influencing its solubility and bioavailability.

相似化合物的比较

2-(1,3-Benzodioxol-5-yloxy)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

2-(1,3-Benzodioxol-5-yloxy)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.

2-(1,3-Benzodioxol-5-yloxy)benzoic acid: Similar structure but with a benzoic acid moiety instead of propanoic acid.

Uniqueness: 2-(1,3-Benzodioxol-5-yloxy)propanoic acid is unique due to its specific combination of the benzodioxole ring and propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

2-(1,3-Benzodioxol-5-yloxy)propanoic acid is a synthetic compound derived from propanoic acid, characterized by its unique benzodioxole structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H10O5, with a molecular weight of 210.19 g/mol. The synthesis typically involves functionalizing the benzodioxole structure through various chemical reactions, often utilizing solvents such as dichloromethane or methanol under moderate temperatures.

Structural Representation

The structural representation can be depicted as follows:

Anti-inflammatory Activity

Research indicates that derivatives related to this compound exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this acid have been shown to surpass the efficacy of established non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen in rat models. The mechanism of action is primarily attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes.

Antitumor Activity

In vitro studies have demonstrated that this compound and its derivatives possess moderate antitumor activity against various human cancer cell lines. For example, one study reported IC50 values ranging from 26 to 65 µM against different cancer cell lines . This suggests potential applications in cancer therapy, warranting further exploration into their mechanisms and efficacy.

Antimicrobial Properties

The antimicrobial activity of this compound has also been evaluated. In vitro assays have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin . However, these compounds showed limited efficacy against fungal strains such as Candida albicans, indicating a need for structural optimization to enhance their broad-spectrum antimicrobial effects .

Case Study 1: Antibacterial Evaluation

A study focused on synthesizing sulfonamide derivatives from benzodioxole reported that one compound exhibited an MIC of 8.37 µM against E. coli, highlighting the antibacterial potential of benzodioxole-based compounds . This underscores the relevance of structural modifications in enhancing biological activity.

Case Study 2: Antidiabetic Effects

Another study investigated the antidiabetic potential of benzodioxole derivatives in a streptozotocin-induced diabetic mice model. One derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment, demonstrating its potential as an antidiabetic agent .

Summary of Biological Activities

| Activity Type | Efficacy | Notes |

|---|---|---|

| Anti-inflammatory | Significant; surpasses NSAIDs in animal models | Inhibition of COX-1 and COX-2 enzymes |

| Antitumor | Moderate; IC50 values between 26–65 µM | Effective against various cancer cell lines |

| Antimicrobial | Varies; effective against some bacteria but not fungi | MIC values comparable to ciprofloxacin; limited antifungal activity |

| Antidiabetic | Significant reduction in blood glucose levels in mice | Promising candidate for diabetes management |

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-6(10(11)12)15-7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTIYEKZZYPBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390393 | |

| Record name | 2-(1,3-benzodioxol-5-yloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106690-34-0 | |

| Record name | 2-(1,3-benzodioxol-5-yloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。